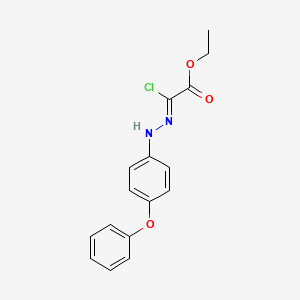

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

Phenoxy acetic acid, a related compound, exists as solid crystals that are needle-shaped and colorless. It is readily soluble in ether, glacial acetic acid, and ethanol solvent with medium-strong acid (pKs = 3.17). It is used throughout the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .Applications De Recherche Scientifique

Herbicides and Pesticides

Acetic acid derivatives, including phenoxyacetic acids, play a crucial role in herbicides and pesticides. These compounds are used to control unwanted plant growth (weeds) and manage pests. The compound’s herbicidal activity may involve disrupting plant hormone pathways or inhibiting specific enzymes. Researchers explore its effectiveness in sustainable agriculture and environmental protection .

Plant Growth Regulators

Phenoxyacetic acids, such as the one , can act as plant growth regulators. They influence plant development, flowering, fruiting, and overall growth. By mimicking or altering natural plant hormones, these compounds can enhance crop yield, improve fruit quality, and optimize plant architecture. Investigating their precise mechanisms of action is essential for agricultural advancements .

Medicinal Chemistry

Researchers explore the potential of phenoxyacetic acid derivatives in medicinal chemistry. While this specific compound may not be widely studied, its structural features suggest possible applications. Scientists investigate its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. The compound’s synthetic accessibility and stability are also considered .

Dye Synthesis

Phenoxyacetic acids contribute to the synthesis of dyes and pigments. By modifying their chemical structure, researchers can create vibrant and stable colorants for textiles, plastics, and other materials. Investigating the reactivity of this compound with various dye precursors and optimizing synthetic routes are essential steps in dye development .

Environmental Fate and Toxicology

Understanding the fate of phenoxyacetic acid derivatives in the environment is crucial. Researchers study their degradation pathways, persistence, and potential impact on ecosystems. Toxicological assessments evaluate their safety for humans, animals, and aquatic organisms. Such studies inform regulatory decisions and guide responsible chemical use .

Coordination Chemistry

The coordination chemistry of phenoxyacetic acid derivatives involves their interaction with metal ions. These compounds can act as ligands, forming stable complexes with metals. Researchers investigate their binding affinity, selectivity, and potential applications in catalysis, sensors, or materials science. The compound’s ability to coordinate with transition metals is an area of interest .

Mécanisme D'action

Target of Action

It is known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Based on its structural similarity to phenoxy herbicides, it can be inferred that it may act by mimicking the auxin growth hormone . When these types of compounds are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plant to "grow to death" .

Biochemical Pathways

Phenoxy herbicides, which share a similar structure, are known to affect the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventually plant death .

Result of Action

Phenoxy herbicides, which share a similar structure, are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .

Action Environment

It is known that the efficacy of phenoxy herbicides can be influenced by various environmental factors such as temperature, humidity, and the presence of other chemicals .

Propriétés

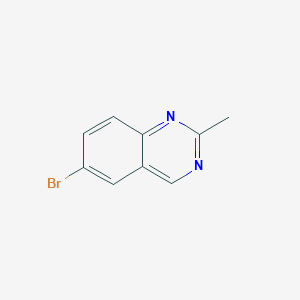

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(4-phenoxyphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-21-16(20)15(17)19-18-12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGPGZVKMMRJIC-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96722-55-3 | |

| Record name | Acetic acid, chloro((4-phenoxyphenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)

![Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3059223.png)

![2,3-Dihydrofuro[3,2-b]pyridine](/img/structure/B3059227.png)

![5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole](/img/structure/B3059228.png)